molecular formula C27H35FO7 B601244 Betamethasone 21-Acetate 17-Propionate CAS No. 5514-81-8

Betamethasone 21-Acetate 17-Propionate

Cat. No.: B601244
CAS No.: 5514-81-8
M. Wt: 490.57
InChI Key:
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Description

Betamethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is particularly effective in topical formulations for treating skin disorders due to its enhanced stability and prolonged activity.

Mechanism of Action

Target of Action

Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Upon binding to its target glucocorticoid receptors, this compound triggers a series of biochemical reactions. It inhibits neutrophil apoptosis and demargination, and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The binding of this compound to glucocorticoid receptors influences several biochemical pathways. One of the key pathways is the suppression of the inflammatory response. This is achieved by inhibiting the release of inflammation mediators and reducing the expression of cell adhesion molecules, thereby decreasing the migration of leukocytes to the site of inflammation .

Pharmacokinetics

This compound is metabolized in the liver by CYP3A4 . The metabolism of betamethasone yields 6 metabolites, including processes like 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . It has an elimination half-life of 36-54 hours and is excreted via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the local environment can affect the stability and absorption of the drug. Moreover, individual factors such as the patient’s age, health status, and presence of other medications can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Betamethasone 21-Acetate 17-Propionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . The compound binds to serum albumin and corticosteroid-binding globulin , indicating its interaction with these proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders . It influences cell function by suppressing virtually every component of the inflammatory process .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glucocorticoid receptors. It activates these receptors and initiates downstream effects that promote transcription of anti-inflammatory genes . This includes genes such as phosphoenolpyruvate carboxykinase (PEPCK) and IL-1-receptor antagonist .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it does not significantly increase tyrosine aminotransferase activity in rat liver. Higher doses produce a dose-related statistically-significant increase in this activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver by CYP3A4 . The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively bound to plasma proteins, indicating its interaction with these transporters .

Subcellular Localization

Given its lipophilic nature and its interaction with intracellular glucocorticoid receptors, it is likely that it localizes to the cytoplasm before translocating to the nucleus upon binding to its receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Acetate 17-Propionate involves the esterification of betamethasone with acetic acid and propionic acid. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield. The final product is purified through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield betamethasone and the corresponding acids.

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Betamethasone, acetic acid, and propionic acid.

    Oxidation: Various ketones and carboxylic acids.

    Reduction: Alcohol derivatives of betamethasone.

Scientific Research Applications

Betamethasone 21-Acetate 17-Propionate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.

    Biology: Studied for its effects on cellular processes, including inflammation and immune response modulation.

    Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

    Industry: Utilized in the formulation of topical creams, ointments, and lotions for its potent anti-inflammatory properties.

Comparison with Similar Compounds

Betamethasone 21-Acetate 17-Propionate is unique due to its dual esterification, which enhances its stability and prolongs its activity compared to other corticosteroids. Similar compounds include:

    Betamethasone Dipropionate: Another esterified form of betamethasone with similar anti-inflammatory properties but different ester groups.

    Betamethasone Valerate: A single ester form used in topical formulations with slightly different pharmacokinetic properties.

    Dexamethasone: A closely related corticosteroid with similar anti-inflammatory effects but different structural modifications.

This compound stands out due to its specific ester groups, which confer unique pharmacological properties, making it particularly effective in certain therapeutic applications.

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYZDNSUFNSFOL-JLWJLQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741780
Record name (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-81-8
Record name Betamethasone 21-acetate 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 21-ACETATE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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